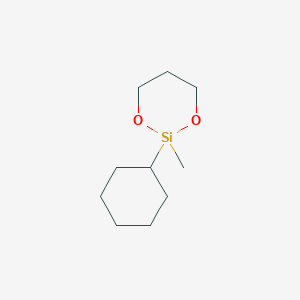
1-Ethoxyethyl dichloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxyethyl dichloroacetate is an organic compound that belongs to the class of esters It is derived from dichloroacetic acid and 1-ethoxyethanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethoxyethyl dichloroacetate can be synthesized through the esterification of dichloroacetic acid with 1-ethoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethoxyethyl dichloroacetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to produce dichloroacetic acid and 1-ethoxyethanol.
Reduction: Reduction reactions involving this compound can lead to the formation of ethoxyethyl acetate and other reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the dichloroacetate group is replaced by other nucleophiles, leading to the formation of various substituted esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed:
Hydrolysis: Dichloroacetic acid and 1-ethoxyethanol.
Reduction: Ethoxyethyl acetate.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Ethoxyethyl dichloroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce the dichloroacetate group into various molecules.
Biology: Studied for its potential effects on cellular metabolism and enzyme inhibition.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer research, due to its ability to inhibit pyruvate dehydrogenase kinase (PDK) and alter cellular metabolism.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-ethoxyethyl dichloroacetate involves its ability to inhibit pyruvate dehydrogenase kinase (PDK). By inhibiting PDK, the compound promotes the activation of the pyruvate dehydrogenase complex (PDC), leading to increased conversion of pyruvate to acetyl-CoA. This shift in cellular metabolism can have significant effects on energy production and cellular function, making it a potential candidate for therapeutic applications in cancer and metabolic disorders.
Comparación Con Compuestos Similares
Dichloroacetic Acid: A closely related compound with similar inhibitory effects on PDK but lacks the ethoxyethyl ester group.
Ethyl Dichloroacetate: Another ester of dichloroacetic acid with ethyl alcohol instead of 1-ethoxyethanol.
Methyl Dichloroacetate: An ester of dichloroacetic acid with methanol.
Uniqueness: 1-Ethoxyethyl dichloroacetate is unique due to its specific ester group, which can influence its solubility, reactivity, and biological activity. The presence of the ethoxyethyl group may enhance its ability to penetrate cellular membranes and improve its pharmacokinetic properties compared to other dichloroacetate esters.
Propiedades
Número CAS |
143414-10-2 |
|---|---|
Fórmula molecular |
C6H10Cl2O3 |
Peso molecular |
201.04 g/mol |
Nombre IUPAC |
1-ethoxyethyl 2,2-dichloroacetate |
InChI |
InChI=1S/C6H10Cl2O3/c1-3-10-4(2)11-6(9)5(7)8/h4-5H,3H2,1-2H3 |
Clave InChI |
WHRFXQBXJQINDT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)OC(=O)C(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(Hex-1-yn-1-yl)phenyl]thiourea](/img/structure/B12547962.png)
![2-(Fluoromethyl)-2-[(4-methylbenzene-1-sulfinyl)methyl]oxirane](/img/structure/B12547964.png)
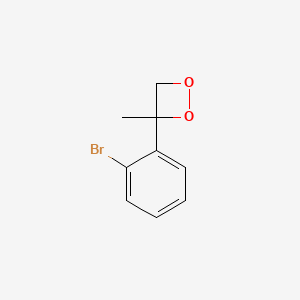
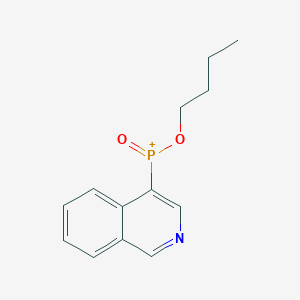
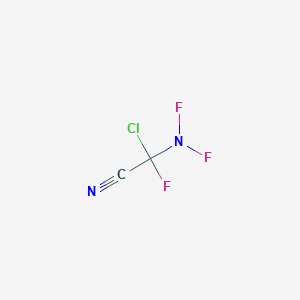
![3-Methyl-3-aza-bicyclo[4.1.0]heptane-7-carboxylic acid ethyl ester](/img/structure/B12547987.png)

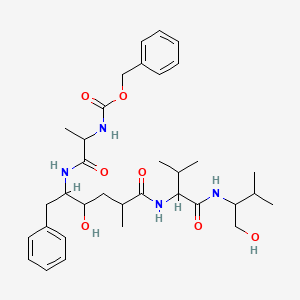

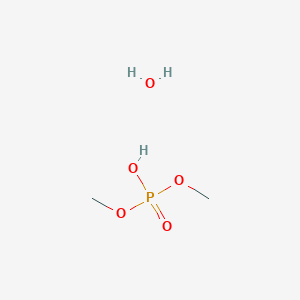
![3,4-Dibromo-3-ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B12548016.png)
![3,3-Bis(4-fluorophenyl)-3H-naphtho[2,1-b]pyran](/img/structure/B12548032.png)
![Bis[2-(acetyloxy)ethyl] 2,3-dicyanobut-2-enedioate](/img/structure/B12548044.png)
